molecular formula C22H28O11 B192187 Prim-O-glucosylcimifugin CAS No. 80681-45-4

Prim-O-glucosylcimifugin

Katalognummer B192187
CAS-Nummer: 80681-45-4
Molekulargewicht: 468.4 g/mol
InChI-Schlüssel: XIUVHOSBSDYXRG-UVTAEQIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prim-O-glucosylcimifugin (POG) is a major constituent in Radix Saposhnikovia, a traditional Chinese medicine used for the treatment of pyrexia, rheumatism, and cancer . It is an organic heterotricyclic compound and an oxacycle . POG has analgesic, anti-inflammatory, and antioxidant effects .


Molecular Structure Analysis

Prim-O-glucosylcimifugin has a molecular formula of C22H28O11 . Its average mass is 468.451 Da and its monoisotopic mass is 468.163147 Da .


Chemical Reactions Analysis

The major metabolic pathways of Prim-O-glucosylcimifugin are hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . In addition to these metabolic reactions, methylation, hydrogenation, glycosylation, isomerization, sulfation, and other S-conjunctions were found in Prim-O-glucosylcimifugin .


Physical And Chemical Properties Analysis

Prim-O-glucosylcimifugin appears as a white crystalline powder, soluble in methanol . Its density is 1.5±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

1. Tendon Regeneration

  • Application : POG is used to rejuvenate senescent tendon stem/progenitor cells (TSPCs), which are essential for tendon maintenance, regeneration, and repair .
  • Methods : The study employed a deep-learning-based efficacy prediction system to screen potential stemness-promoting and senescence-inhibiting drugs from natural products using the transcriptional signatures of stemness .
  • Results : POG could ameliorate TPSC senescent phenotypes caused by long-term passage and natural aging in rats and humans, as well as restore the self-renewal and proliferative capacities and tenogenic potential of aged TSPCs .

2. Ulcerative Colitis Treatment

  • Application : POG is used to treat ulcerative colitis (UC), a type of inflammatory bowel disease .
  • Methods : Animal studies were performed in a mice model, wherein UC was induced by dextran sulfate sodium (DSS) .
  • Results : POG increased clinical score, colonic length, and weight of mice in the ulcerative colitis model. It repaired the pathological injury of an intestinal mucosa within mice while inhibiting the inflammatory factor levels such as IL-1β, TNF-, and IL-6 .

3. Cell Cycle Arrest and Apoptosis

  • Application : POG is used to induce cell cycle arrest and apoptosis .
  • Methods : The study involved treating cells with POG and observing the effects .
  • Results : POG treatment resulted in marked increases in cell apoptosis and cell cycle arrest at the G2/M phase .

4. Enhancing Antitumor Effect

  • Application : POG is used to enhance the antitumor effect of PD-1 inhibition by targeting myeloid-derived suppressor cells .
  • Methods : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results : The specific results or outcomes obtained are not detailed in the search results .

5. Anti-Inflammatory and Analgesic Effects

  • Application : POG is used for its anti-inflammatory and analgesic effects .
  • Methods : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results : The specific results or outcomes obtained are not detailed in the search results .

6. Anti-Arthritic Effects

  • Application : POG is used for its anti-arthritic effects .
  • Methods : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results : The specific results or outcomes obtained are not detailed in the search results .

7. Inhibition of PMN-MDSCs

  • Application : POG is used as an inhibitor of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), which are immunosuppressive cells that play an important role in immune evasion, PD-1/PD-L1 inhibitor tolerance, and tumor progression .
  • Methods : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results : POG could bind well to the target proteins and inhibit the proliferation, metabolism, and immunosuppressive ability of PMN-MDSCs . POG could also increase CD8 T-lymphocyte infiltration in the tumors and enhance the antitumor effect of PD-1 inhibitor in B16-F10 and 4T1 mouse tumor models .

8. Treatment of Ulcerative Colitis

  • Application : POG is used for the treatment of ulcerative colitis .
  • Methods : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results : The specific results or outcomes obtained are not detailed in the search results .

Safety And Hazards

Prim-O-glucosylcimifugin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUVHOSBSDYXRG-UVTAEQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554764
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prim-O-glucosylcimifugin

CAS RN

80681-45-4
Record name prim-O-Glucosylcimifugin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80681-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prim-O-glucosylcimifugin
Reactant of Route 2
Prim-O-glucosylcimifugin
Reactant of Route 3
Prim-O-glucosylcimifugin
Reactant of Route 4
Prim-O-glucosylcimifugin
Reactant of Route 5
Prim-O-glucosylcimifugin
Reactant of Route 6
Prim-O-glucosylcimifugin

Citations

For This Compound
568
Citations
J Zhou, YY Sun, MY Sun, WA Mao, L Wang… - Pharmacognosy …, 2017 - ncbi.nlm.nih.gov
… Prim-O-glucosylcimifugin (POG) is the highest content chromone and one of the major … Effects of prim-O-glucosylcimifugin on the inducible nitric oxide synthase and cyclooxygenase 2 …
Number of citations: 28 www.ncbi.nlm.nih.gov
W Gao, X Zhang, W Yang, D Dou, H Zhang… - … for immunotherapy of …, 2019 - Springer
… In the present study, we successfully screened prim-O-glucosylcimifugin (POG) as a PMN-MDSC inhibitor from the traditional Chinese Medicine library. In vitro and in vivo experiments …
Number of citations: 31 link.springer.com
P Jia, Y Zhang, Q Zhang, Y Sun, H Yang… - Biomedical …, 2016 - Wiley Online Library
Prim‐O‐glucosylcimifugin (PGCN) and cimifugin (CN) are major constituents of Radix Saposhnikoviae that have antipyretic, analgesic and anti‐inflammatory pharmacological activities. …
Y Li, L Zhao, H Zhang, J Jia, L Lv… - Biomedical …, 2012 - Wiley Online Library
… (RS) extract, prim-O-glucosylcimifugin monomer solution and cimifugin monomer … prim-O-glucosylcimifugin and cimifugin after oral administration of RS extract. Prim-O-glucosylcimifugin …
B Zhao, XB Yang, XW Yang, JX Liu - Journal of Asian natural …, 2012 - Taylor & Francis
prim-O-Glucosylcimifugin (PGCN), a highest content chromone in the roots of Saposhnikovia divaricata, was incubated with human intestinal flora (HIF), and two biotransformation …
Number of citations: 30 www.tandfonline.com
LQ Wu, Y Li, YY Li, S Xu, ZY Yang, Z Lin… - Biomolecules & …, 2016 - ncbi.nlm.nih.gov
… We measured anti-nociceptive activity of prim-o-glucosylcimifugin (POG), a molecule from Saposhnikovia divaricate (Turcz) Schischk. Anti-nociceptive or anti-inflammatory effects of …
Number of citations: 24 www.ncbi.nlm.nih.gov
O Ping, Y Ruixue, D Jiaqiang, W Kaiyu, F Jing… - Evidence-Based …, 2018 - hindawi.com
… In this study, prim-O-glucosylcimifugin reduced Hla secretion without affecting the growth of S. aureus and showed the dose-dependent manner. In the cell experiments, A549 cells were …
Number of citations: 11 www.hindawi.com
FX Zhang, SS Cui, GH Wang, RM Li - New Journal of Chemistry, 2021 - pubs.rsc.org
… in prim-O-glucosylcimifugin for the first time. Meanwhile, targets of prim-O-glucosylcimifugin … might be the core mechanism for prim-O-glucosylcimifugin to treat respiratory tract infections…
Number of citations: 2 pubs.rsc.org
Y Yin, K Liu, G Li - Frontiers in Pharmacology, 2022 - frontiersin.org
Prim-O-glucosylcimifugin (POG) is an extract of Chinese traditional medicine Saposhnikov with analgesic, anti-inflammatory and antioxidant properties. The therapeutic effect of POG on …
Number of citations: 6 www.frontiersin.org
Y Gu, X Piao, D Zhu - Journal of International Medical …, 2020 - journals.sagepub.com
Objective This study aimed to develop and validate a high-performance liquid chromatography–tandem mass spectrometry method to simultaneously determine three bioactive …
Number of citations: 4 journals.sagepub.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.